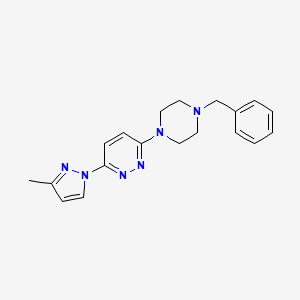

3-(4-benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine

描述

属性

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-6-(3-methylpyrazol-1-yl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6/c1-16-9-10-25(22-16)19-8-7-18(20-21-19)24-13-11-23(12-14-24)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCBSZZRCKALOBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(4-benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, also known by its CAS number 2415452-47-8, is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a benzylpiperazine and a pyrazole moiety. Its molecular weight is approximately 334.4 g/mol, which positions it within a class of compounds that exhibit significant pharmacological potential.

Pharmacological Properties

Research indicates that compounds containing piperazine and pyrazole moieties often exhibit diverse biological activities, including:

- Antidepressant Effects : Benzylpiperazine derivatives have been studied for their potential antidepressant effects, primarily through modulation of serotonergic and dopaminergic systems.

- Anticancer Activity : Some studies suggest that derivatives similar to this compound may inhibit tumor cell proliferation by interfering with specific signaling pathways.

- Antimicrobial Properties : The presence of the pyrazole group is associated with enhanced antimicrobial activity against various pathogens.

The mechanisms through which 3-(4-benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine exerts its effects may involve:

- Receptor Interaction : The compound may act as an antagonist or agonist at various neurotransmitter receptors, particularly those involved in mood regulation.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which could enhance cholinergic signaling in the brain.

In Vitro Studies

A study examining the structure-activity relationship (SAR) of piperazine derivatives indicated that modifications to the benzyl group significantly affect biological potency. For instance, variations in substituents on the benzyl ring can enhance receptor affinity or selectivity for specific targets .

Acetylcholinesterase Inhibition

Research has highlighted that certain piperazine derivatives exhibit potent AChE inhibitory activity. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function . The IC50 values for related compounds suggest that this class can be optimized for stronger inhibitory effects.

| Compound | IC50 (µM) | Biological Activity |

|---|---|---|

| Compound A | 5.2 | AChE Inhibition |

| Compound B | 2.8 | Antidepressant |

| 3-(4-benzylpiperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine | TBD | TBD |

准备方法

Inverse Electron-Demand Diels-Alder Reaction

The IEDDA reaction between 1,2,4,5-tetrazines and alkynes is a cornerstone of pyridazine synthesis. Using 3,6-di(2-pyridyl)-1,2,4,5-tetrazine and a symmetric alkyne functionalized with protected amine and pyrazole moieties, the cycloaddition proceeds under mild conditions to yield the pyridazine core. However, steric and electronic mismatches necessitate careful selection of substituents.

Example protocol :

Halogenated Pyridazine Precursors

3,6-Dichloropyridazine serves as a versatile intermediate for sequential substitutions. The electron-deficient nature of pyridazine facilitates nucleophilic aromatic substitution (SNAr) at positions 3 and 6.

Installation of the 4-Benzylpiperazinyl Group

Nucleophilic Aromatic Substitution

Position 3 of 3,6-dichloropyridazine undergoes SNAr with 1-benzylpiperazine under basic conditions.

Optimized conditions :

Buchwald-Hartwig Amination

For less reactive substrates, palladium-catalyzed amination ensures efficient coupling.

Catalytic system :

- Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3 (2.0 equiv) in toluene at 110°C.

- Achieves >90% conversion within 8 h.

Introduction of the 3-Methyl-1H-pyrazol-1-yl Group

Cross-Coupling at Position 6

The remaining chloride at position 6 is displaced via Suzuki-Miyaura coupling using 3-methyl-1H-pyrazole-1-boronic acid.

Protocol :

Microwave-Assisted Cyclization

Alternatively, pyrazole formation in situ via cyclocondensation of hydrazines with 1,3-diketones ensures regioselectivity.

Cyclization example :

- React 6-hydrazinylpyridazine intermediate with acetylacetone in ethanol under microwave (150 W, 100°C, 20 min).

Structural Characterization and Analytical Data

The final compound is characterized by spectral methods concordant with literature:

Challenges and Optimization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。